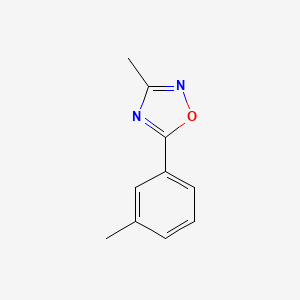![molecular formula C17H16Cl2N6O B2816682 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034600-78-5](/img/structure/B2816682.png)
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound featuring notable structural characteristics that contribute to its diverse applications in scientific research and industry. This compound consists of a benzamide core substituted with dichloro groups and a pyrrolidinyl-triazolo-pyridazinyl moiety, making it an intriguing subject for chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves multi-step organic synthesis processes. Generally, the synthetic route includes:
Formation of the benzamide core: Through the reaction of 2,3-dichlorobenzoyl chloride with appropriate amine reagents.
Pyrrolidin-1-yl group attachment: This step incorporates pyrrolidine via nucleophilic substitution or similar methods.
Triazolo-pyridazinyl moiety assembly: Involves cyclization reactions, often catalyzed by transition metals, to build the triazolo-pyridazinyl ring system.
Industrial Production Methods: Industrial synthesis scales up laboratory methods with modifications for efficiency. Catalysts, optimized temperature controls, and continuous flow processes are employed to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation under appropriate conditions, altering its functional groups.
Reduction: Suitable for reduction reactions, especially involving its nitrogen or chlorinated groups.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, given the presence of chlorine atoms and the reactive aromatic system.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenation agents, nucleophiles like amines and alcohols.
Major Products Formed: Depending on the reaction type, products can include various derivatives with modifications on the pyrrolidine or triazolo-pyridazinyl moieties, leading to a broad array of potential compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, and studied for its reactivity and structural attributes.
Biology: Investigated for its potential biological activity, particularly in binding studies with proteins or enzymes, and as a scaffold for drug discovery.
Industry: Incorporated into the development of advanced materials or chemical processes, given its stability and reactivity.
Mecanismo De Acción
The exact mechanism by which 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects depends on its application. Typically:
Molecular Targets: These may include specific proteins, receptors, or enzymes where the compound binds, influencing biological pathways.
Pathways Involved: The interaction with molecular targets can lead to alterations in signaling pathways, gene expression, or metabolic processes, ultimately causing the observed effects.
Comparación Con Compuestos Similares
2,3-dichloro-N-((6-(morpholin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide:
2,3-dichloro-N-((6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Featuring a piperidine group, offering a comparison in terms of biological activity and chemical properties.
Uniqueness: This compound's unique structural attributes—especially the combination of the pyrrolidine and triazolo-pyridazinyl groups—confer distinct reactivity profiles and potential for diverse applications, setting it apart from similar molecules.
This deep dive into 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide showcases its synthetic complexity, versatile reactivity, and broad research applications, underlining its significance in various scientific domains.
Propiedades
IUPAC Name |
2,3-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-12-5-3-4-11(16(12)19)17(26)20-10-15-22-21-13-6-7-14(23-25(13)15)24-8-1-2-9-24/h3-7H,1-2,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMNWVASCWMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C(=CC=C4)Cl)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)

![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)


![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)


![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)
